molecular formula C14H8N4S2 B8244249 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole

Cat. No.: B8244249
M. Wt: 296.4 g/mol
InChI Key: KBXDZYVLDKNMQL-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole is a heterocyclic compound known for its electron-deficient nature and high oxidative stability. This compound features a rigid planar structure that enables efficient intermolecular π–π overlap, making it particularly appealing for applications in organic electronics .

Preparation Methods

The synthesis of 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole typically involves the reaction of 4-pyridyl-substituted thiazole derivatives under specific conditions. One common method includes the use of solvothermal conditions to construct a 3D luminescent metal-organic framework (LMOF) with good water stability . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Chemical Reactions Analysis

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where one of the pyridyl groups is replaced by another functional group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of high oxidative stability, rigid planar structure, and ability to form stable complexes with metal ions, making it highly valuable for a wide range of applications.

Properties

IUPAC Name

2,5-dipyridin-4-yl-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXDZYVLDKNMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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